molecular formula C11H11NO3S B3034391 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile CAS No. 1681057-36-2

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile

Cat. No.: B3034391
CAS No.: 1681057-36-2
M. Wt: 237.28 g/mol
InChI Key: PUKBSEPGZUQYAT-PKNBQFBNSA-N
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Description

3-Ethoxy-2-(phenylsulfonyl)acrylonitrile: is an organic compound with the molecular formula C11H11NO3S. It is characterized by the presence of an ethoxy group, a phenylsulfonyl group, and an acrylonitrile moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Safety and Hazards

The safety data sheet (SDS) for 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile can be viewed and downloaded for free at Echemi.com . The SDS provides information about the hazards of the chemical and how to handle it safely.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile typically involves the reaction of ethyl acrylate with phenylsulfonyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures (0°C to 20°C) to ensure controlled addition and high yield .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ethoxy-substituted aldehydes or carboxylic acids.

    Reduction: Formation of ethoxy-substituted primary amines.

    Substitution: Formation of various substituted acrylonitriles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is used as a building block in organic synthesis. Its reactivity makes it suitable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound can be used to develop new drugs with potential therapeutic effects. Its structural features allow for the design of molecules that can interact with biological targets.

Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile involves its interaction with molecular targets through its functional groups. The ethoxy group can participate in hydrogen bonding, while the phenylsulfonyl group can engage in π-π interactions. The acrylonitrile moiety can undergo nucleophilic addition reactions, making it a versatile intermediate in various chemical processes.

Comparison with Similar Compounds

    3-Methoxy-2-(phenylsulfonyl)acrylonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    2-(Phenylsulfonyl)acrylonitrile: Lacks the ethoxy group, making it less reactive in certain reactions.

    3-Ethoxy-2-(methylsulfonyl)acrylonitrile: Contains a methylsulfonyl group instead of a phenylsulfonyl group, affecting its reactivity and applications.

Uniqueness: 3-Ethoxy-2-(phenylsulfonyl)acrylonitrile is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-ethoxyprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3S/c1-2-15-9-11(8-12)16(13,14)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKBSEPGZUQYAT-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2-(phenylsulfonyl)acrylonitrile

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